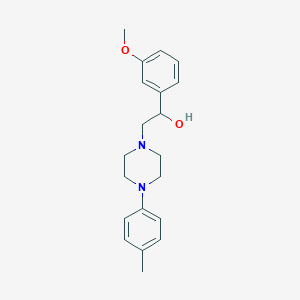

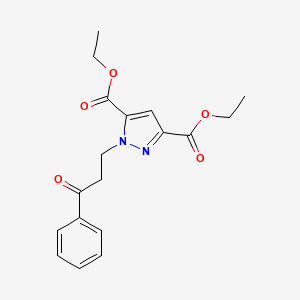

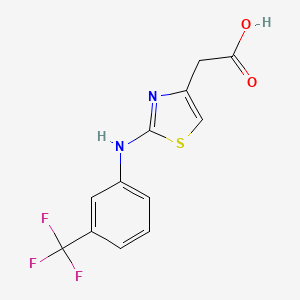

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPE belongs to the class of compounds known as piperazines, which are widely studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

Kinetic Studies and Reaction Mechanisms

One area of research involves the kinetic analysis and reaction mechanisms of related compounds, providing insights into their reactivity and potential for further chemical modifications. For instance, Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, offering foundational knowledge that can aid in understanding the reactivity of compounds like 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis and Antimicrobial Activity

Research on the synthesis and biological evaluation of compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol has been conducted to assess their potential as antimicrobial agents. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Neuroreceptor Antagonists

Further research has been directed towards exploring compounds with similar structures for their potential as neuroreceptor antagonists, which could have implications in treating neurological disorders. Vera et al. (2016) designed and synthesized a series of N-arylsulfonylindole derivatives as 5-HT6 receptor antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Vera et al., 2016).

Catalytic Reactions and Optimization

The synthesis and optimization of related compounds have also been studied, focusing on improving yield and enantiomeric purity for potential industrial applications. Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol, a molecule significant for producing various drug intermediates, demonstrating the utility of biocatalysis in synthesizing complex molecules (Kavi, Özdemir, Dertli, & Şahin, 2021).

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-16-6-8-18(9-7-16)22-12-10-21(11-13-22)15-20(23)17-4-3-5-19(14-17)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVQQDLHFZCDQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

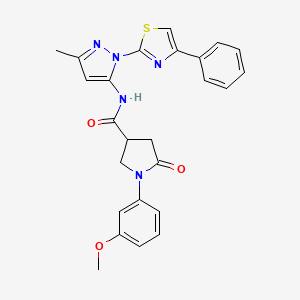

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)

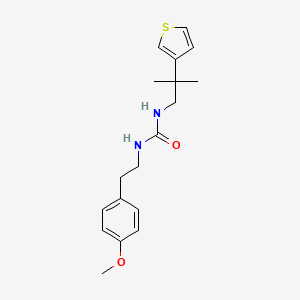

![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)